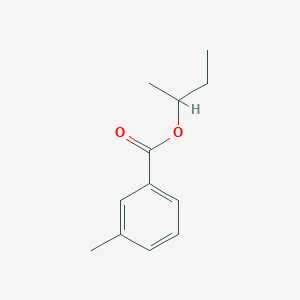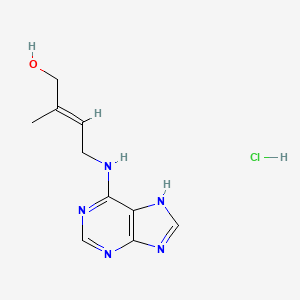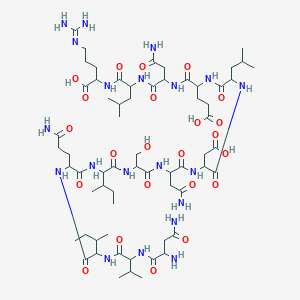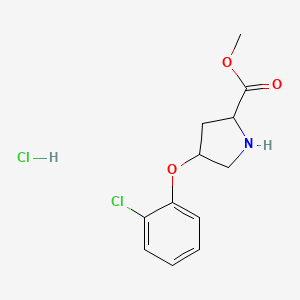
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This compound is often studied for its potential therapeutic applications in various fields of medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester can be synthesized through several chemical reactions starting from oleanolic acid. The synthesis typically involves the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanolic acid molecule.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.
The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources such as certain plants and tree barks. The extracted compound is then purified and subjected to chemical modifications to obtain the desired ester form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Applications De Recherche Scientifique
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenoid compounds.
Biology: Studied for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of 2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester is compared with other similar triterpenoid compounds like:
Oleanolic Acid: The parent compound, known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with similar biological activities but different structural features.
Betulinic Acid: Known for its anti-HIV and anti-cancer properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and esterification, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIABJSQBQEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)

![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)






